molecular formula C18H18N2O4S B7744789 2-(5-(4-Ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid

2-(5-(4-Ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid

Cat. No.: B7744789
M. Wt: 358.4 g/mol
InChI Key: LDGFCCWYFPPSBK-UHFFFAOYSA-N
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Description

The compound “2-(5-(4-Ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid” is a complex organic molecule that contains several functional groups and rings. It belongs to the class of compounds known as thienopyrimidines, which are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring .


Synthesis Analysis

The synthesis of thienopyrimidines generally involves the reaction of a thiophene derivative with a pyrimidine derivative. An effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids in 63–71% yields based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thienopyrimidine core, with various substituents attached to it. The exact structure would depend on the specific locations and identities of these substituents .


Chemical Reactions Analysis

Thienopyrimidines can undergo a variety of chemical reactions, depending on the specific substituents present. These can include reactions with nucleophiles and electrophiles, redox reactions, and various types of cycloaddition reactions .

Mechanism of Action

The mechanism of action of a compound like this would depend on its specific biological target. Thienopyrimidines have been found to have various biological activities, including antimicrobial and antifungal, analgesic and anti-inflammatory, anticancer, antioxidant, and other types of pharmacological activity .

Future Directions

Thienopyrimidines are a class of compounds with a wide range of biological activities, making them a promising area for future research. Potential areas of investigation could include the development of new synthetic methods, the exploration of new biological targets, and the design of new drugs based on the thienopyrimidine scaffold .

Properties

IUPAC Name

2-[5-(4-ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-3-14(18(22)23)20-10-19-16-15(17(20)21)13(9-25-16)11-5-7-12(8-6-11)24-4-2/h5-10,14H,3-4H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGFCCWYFPPSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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